Nicotinic (4-methoxybenzylidene)hydrazide
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Overview
Description
Nicotinic (4-methoxybenzylidene)hydrazide is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.279.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinic (4-methoxybenzylidene)hydrazide can be synthesized through the reaction of nicotinic acid hydrazide with 4-methoxybenzaldehyde. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Nicotinic (4-methoxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and other derivatives.
Scientific Research Applications
Nicotinic (4-methoxybenzylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitubercular properties.
Medicine: Explored as a potential drug candidate for the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of nicotinic (4-methoxybenzylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The compound inhibits the growth of Mycobacterium tuberculosis by interfering with the synthesis of essential components of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Nicotinic acid (4-methyl-benzylidene)-hydrazide
- Nicotinic acid (4-nitro-benzylidene)-hydrazide
- Nicotinic acid (4-isopropyl-benzylidene)-hydrazide
- Nicotinic acid (4-hydroxy-benzylidene)-hydrazide
- Nicotinic acid (4-dimethylamino-benzylidene)-hydrazide
Uniqueness
Nicotinic (4-methoxybenzylidene)hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity and may contribute to its biological activity, making it a promising candidate for further research and development .
Properties
CAS No. |
100867-76-3 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(Z)-(4-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-6-4-11(5-7-13)9-16-17-14(18)12-3-2-8-15-10-12/h2-10H,1H3,(H,17,18)/b16-9- |
InChI Key |
OGTOITILZHXBDL-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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